molecular formula C11H17NO3 B570736 (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid CAS No. 111836-22-7

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid

Cat. No.: B570736
CAS No.: 111836-22-7
M. Wt: 211.261
InChI Key: HJIKFDMILLVWHA-GUBZILKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid typically involves the diastereoselective α-alkylation of oxazolidinone. This method provides a convenient and concise route to enantiopure α-tetrasubstituted derivatives of this stereoisomer . The reaction conditions often include the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Perindopril, it contributes to the inhibition of the angiotensin-converting enzyme, thereby reducing blood pressure and alleviating heart failure symptoms . The molecular targets include the ACE enzyme, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3aS,7aS)-1-Acetyloctahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry, which is crucial for its role as an intermediate in pharmaceutical synthesis. Its ability to undergo diastereoselective reactions makes it valuable for producing enantiopure compounds, which are essential in drug development .

Properties

IUPAC Name

(2S,3aS,7aS)-1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKFDMILLVWHA-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111836-22-7
Record name 1-Acetyloctahydro-1H-indole-2-carboxylic acid, (2S,3aS,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111836227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ACETYLOCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID, (2S,3AS,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51ANB778KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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